![molecular formula C20H19N3O3S2 B15101996 N-(1,3-benzodioxol-5-ylmethyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B15101996.png)
N-(1,3-benzodioxol-5-ylmethyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is a complex organic compound that features a benzodioxole moiety and a tetrahydrobenzothienopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide typically involves multiple steps:
- Formation of the Benzodioxole Moiety : This can be achieved through the condensation of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
- Synthesis of the Tetrahydrobenzothienopyrimidine Core : This involves the cyclization of appropriate thiourea derivatives with α,β-unsaturated carbonyl compounds.
- Coupling Reaction : The final step involves the coupling of the benzodioxole moiety with the tetrahydrobenzothienopyrimidine core using a suitable linker, such as an acetamide group, under controlled conditions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions:
- Oxidation : The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrobenzothienopyrimidine core.
- Reduction : Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
- Substitution : The benzodioxole moiety can participate in electrophilic aromatic substitution reactions.
- Oxidation : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
- Reduction : Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
- Substitution : Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
- Oxidation : Sulfoxides or sulfones.
- Reduction : Alcohol derivatives.
- Substitution : Halogenated or nitrated benzodioxole derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, this compound may serve as a probe to study enzyme interactions and cellular pathways due to its potential bioactivity.
Medicine: In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: In the industrial sector, this compound might be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds:
- N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine
- 2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide
Uniqueness: Compared to similar compounds, N-(1,3-benzodioxol-5-ylmethyl)-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide stands out due to its unique combination of structural features. The presence of both the benzodioxole and tetrahydrobenzothienopyrimidine moieties provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The compound is characterized by its unique structural features:
- Molecular Formula : C₁₈H₁₈N₂O₃S
- Molecular Weight : 342.41 g/mol
- IUPAC Name : N-(1,3-benzodioxol-5-ylmethyl)-2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide
Anticancer Properties
Recent studies have indicated that N-(1,3-benzodioxol-5-ylmethyl)-2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide exhibits significant anticancer activity. In a screening of various compounds against multicellular spheroids of cancer cells, this compound demonstrated potent inhibition of cell proliferation and induction of apoptosis in cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) .
The proposed mechanism involves the inhibition of specific signaling pathways associated with cell survival and proliferation. The compound appears to interfere with the Akt/mTOR pathway, leading to reduced cell viability and increased apoptosis . Additionally, it has been shown to modulate the expression of pro-apoptotic and anti-apoptotic proteins.
Antimicrobial Activity
In vitro studies have also suggested that this compound possesses antimicrobial properties. It has shown effectiveness against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics .
Case Study 1: Anticancer Efficacy in Animal Models
A study conducted on xenograft models using human breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. Tumor growth was inhibited by approximately 70% after 28 days of treatment. Histological analysis revealed increased apoptosis in treated tumors as evidenced by TUNEL staining .
Case Study 2: Safety Profile Assessment
A safety assessment conducted on rodent models indicated that the compound had a favorable safety profile at therapeutic doses. No significant toxicological effects were observed in terms of organ function or histopathological changes after prolonged exposure .
Data Summary Table
Properties
Molecular Formula |
C20H19N3O3S2 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide |
InChI |
InChI=1S/C20H19N3O3S2/c24-17(21-8-12-5-6-14-15(7-12)26-11-25-14)9-27-19-18-13-3-1-2-4-16(13)28-20(18)23-10-22-19/h5-7,10H,1-4,8-9,11H2,(H,21,24) |
InChI Key |
ZAGXLSJFTYXTTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)NCC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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